2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene (HFP-Cl) is a fluorinated hydrocarbon that has been widely studied in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a boiling point of 98°C and a melting point of -80°C. HFP-Cl has been used as a solvent in industrial and laboratory processes, as a reagent in organic synthesis, and as a potential fuel additive. Its unique combination of physical and chemical properties make it an attractive option for a variety of applications.

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

- 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene has been studied in the context of the chemistry of fluoroalkylcarbenes. For example, photolysis of related fluoroalkylcarbenes has been shown to produce this compound in high yield, indicating its relevance in the study of carbene chemistry and fluorine migration processes (Atherton, Fields, & Haszeldine, 1971).

Reactivity and Stability Studies

- Research on the reactivity of chloronium ions, derived from reactions involving 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene, has contributed to understanding the symmetry and reactivity of these ions in various solvents and conditions (Shellhamer, Titterington, & Heasley, 2003).

Environmental Applications

- The compound's potential in green chlorofluorocarbon substitutes is significant due to its environmental friendliness and flexibility in applications. Detailed studies on its electrophilic and nucleophilic reactivity and thermal stability in five-membered ring fluorides have been conducted, highlighting its application in environmentally friendly technologies (Zhang, Zhang, Ma, & Quan, 2022).

Gas-Phase Chemistry Studies

- Investigations into the gas-phase chemistry initiated by chlorine atoms on heptafluorobut-1-ene, a related compound, shed light on the reaction mechanisms and product formation. Such studies are crucial for understanding atmospheric chemistry and mitigating climate change impacts (Sapkota & Marshall, 2022).

Propiedades

IUPAC Name |

2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQXYDFCVEFII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378712 |

Source

|

| Record name | 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

CAS RN |

261503-64-4 |

Source

|

| Record name | 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

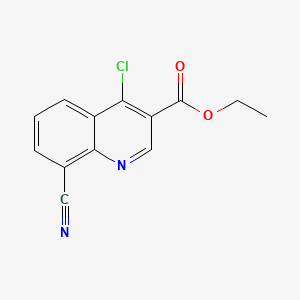

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

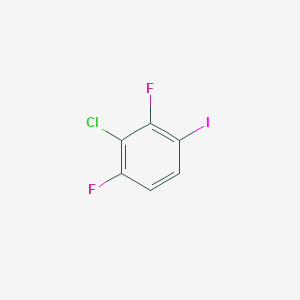

![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)

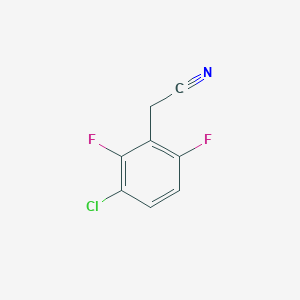

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

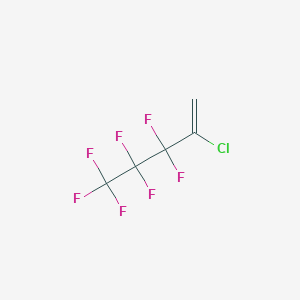

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)